molecular formula C10H13BrS B15201511 2-Bromo-4-tert-butylbenzenethiol CAS No. 14395-55-2

2-Bromo-4-tert-butylbenzenethiol

Cat. No.: B15201511
CAS No.: 14395-55-2
M. Wt: 245.18 g/mol
InChI Key: RDGNFARYBQWIFB-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylbenzenethiol is an organosulfur compound with the molecular formula C₁₀H₁₃BrS. It is a derivative of benzenethiol, where the hydrogen atom on the thiol group is replaced by a bromine atom, and a tert-butyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-tert-butylbenzenethiol can be synthesized through several methods. One common method involves the bromination of 4-tert-butylbenzenethiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Disulfides, sulfonic acids, and other oxidized products.

    Reduction Reactions: Thiols and other reduced derivatives.

Scientific Research Applications

2-Bromo-4-tert-butylbenzenethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylbenzenethiol involves its interaction with various molecular targets and pathways. The bromine atom and thiol group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the thiol group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-tert-butylbenzenethiol is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct reactivity and steric effects. This combination makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

14395-55-2

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

2-bromo-4-tert-butylbenzenethiol

InChI

InChI=1S/C10H13BrS/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3

InChI Key

RDGNFARYBQWIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)S)Br

Origin of Product

United States

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